

Application Notes and Protocols for Quin-2 AM in Flow Cytometry Analysis

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Compound of Interest

Compound Name: Quin-2AM

Cat. No.: B162552

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Introduction

Quin-2 acetoxymethyl ester (Quin-2 AM) is a membrane-permeant fluorescent dye widely used for the ratiometric measurement of intracellular calcium ($[Ca^{2+}]_i$) concentrations. As a second messenger, calcium is integral to a multitude of cellular processes, including signal transduction, proliferation, and apoptosis. The ability to accurately quantify changes in intracellular calcium levels is therefore crucial for understanding cellular physiology and pathology. Quin-2 AM is particularly suited for flow cytometry due to its UV-excitation properties, allowing for the dynamic monitoring of calcium mobilization in single cells within a heterogeneous population.

Once inside the cell, non-specific esterases cleave the AM group, trapping the Quin-2 molecule in the cytoplasm. Quin-2 exhibits a shift in its fluorescence emission spectrum upon binding to Ca^{2+} , and the ratio of fluorescence intensities at two different emission wavelengths can be used to determine the intracellular calcium concentration. This ratiometric measurement provides a robust analysis that is less susceptible to variations in dye loading, cell size, and instrument fluctuations.

Core Principles

Quin-2 is a UV-excitable dye with an excitation maximum of approximately 339 nm.^[1] Upon binding to calcium, its fluorescence emission intensity increases significantly. While it can be

used in a ratiometric mode, it is often used in a single-wavelength emission detection setup in flow cytometry, where the increase in fluorescence intensity directly correlates with the increase in intracellular calcium concentration. The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane.

Data Presentation

Table 1: Recommended Reagent Concentrations for Quin-2 AM Staining and Controls

Reagent	Stock Concentration	Working Concentration	Purpose
Quin-2 AM	1-5 mM in DMSO	1-10 μ M	Intracellular calcium indicator
Pluronic F-127	20% (w/v) in DMSO	0.02-0.04%	Facilitates dye loading
Probenecid	250 mM in 1N NaOH	1-2.5 mM	Inhibits organic anion transporters to prevent dye leakage
Ionomycin	1 mg/mL in DMSO	1-5 μ M	Calcium ionophore, used as a positive control to elicit maximal calcium influx
EGTA	0.5 M in water, pH 8.0	2-5 mM	Calcium chelator, used as a negative control to establish baseline fluorescence in a calcium-free environment

Table 2: Common Agonists and Antagonists for Calcium Mobilization Studies

Compound	Target/Mechanism	Typical Working Concentration	Cell Type Example
Agonists			
Thapsigargin	Inhibits SERCA pumps, leading to depletion of ER calcium stores	10 nM - 2 μ M	Jurkat, HeLa, various cell lines[2][3][4]
Bradykinin	Activates Bradykinin B2 receptors (GPCR)	1 nM - 1 μ M	HeLa, C9 liver cells, mesothelial cells[1][5][6]
Anti-CD3 Antibody (OKT3)	T-cell receptor (TCR) stimulation	1-10 μ g/mL	Jurkat, Primary T-cells[7]
Phorbol 12-myristate 13-acetate (PMA) & Ionomycin	Protein Kinase C (PKC) activation and calcium influx	50-100 ng/mL (PMA) & 0.5-1 μ g/mL (Ionomycin)	Jurkat, PBMCs
Antagonists			
2-Aminoethoxydiphenyl borate (2-APB)	Inhibits IP3 receptors and store-operated calcium entry (SOCE)	50-100 μ M	Various cell lines[8][9][10][11][12]
Calmidazolium	Calmodulin antagonist	10 μ M	Myometrium mitochondria
Trifluoperazine	Calmodulin antagonist	100 μ M	Myometrium mitochondria[2]

Experimental Protocols

I. Reagent Preparation

- Quin-2 AM Stock Solution (1 mM): Dissolve 1 mg of Quin-2 AM in 1.205 mL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

- **Pluronic F-127 Stock Solution (20% w/v):** Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming. Store at room temperature.
- **Loading Buffer:** Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or a buffer of choice suitable for the cells being analyzed. For suspension cells, a buffer containing 0.1% BSA can help maintain cell health.
- **Quin-2 AM Working Solution (2X):** For a final concentration of 5 μM , dilute the 1 mM Quin-2 AM stock solution to 10 μM in the loading buffer. To this, add Pluronic F-127 to a final concentration of 0.04%. For example, to prepare 1 mL of 2X working solution, add 10 μL of 1 mM Quin-2 AM and 2 μL of 20% Pluronic F-127 to 988 μL of loading buffer. Vortex briefly to mix.

II. Cell Preparation and Staining

- **Cell Preparation:**
 - **Suspension Cells (e.g., Jurkat, PBMCs):** Harvest cells by centrifugation (300-400 x g for 5 minutes). Wash once with PBS. Resuspend the cell pellet in loading buffer at a concentration of 1×10^6 to 5×10^6 cells/mL. For PBMCs, it is recommended to perform a density gradient centrifugation (e.g., with Ficoll-Paque) to isolate mononuclear cells from whole blood.[\[13\]](#)
 - **Adherent Cells (e.g., HeLa):** Gently detach cells using a non-enzymatic cell dissociation solution to preserve surface receptors. Avoid using trypsin if receptor integrity is critical. Wash cells once with PBS and resuspend in loading buffer at the same concentration as suspension cells.
- **Quin-2 AM Loading:**
 - Add an equal volume of the 2X Quin-2 AM working solution to the cell suspension. This will result in a final Quin-2 AM concentration of half the working solution concentration (e.g., 5 μM).
 - Incubate the cells for 30-60 minutes at 37°C in a humidified incubator, protected from light. The optimal loading time may vary depending on the cell type and should be determined empirically.

- (Optional) If dye leakage is a concern, add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.
- Washing:
 - After incubation, add 5-10 volumes of loading buffer to the cell suspension and centrifuge at 300-400 x g for 5 minutes.
 - Carefully aspirate the supernatant and resuspend the cell pellet in fresh loading buffer.
 - Repeat the wash step once more to ensure complete removal of extracellular dye.
 - Resuspend the final cell pellet in loading buffer at a concentration of 1×10^6 cells/mL for flow cytometry analysis. Keep the cells on ice and protected from light until acquisition.

III. Flow Cytometry Acquisition

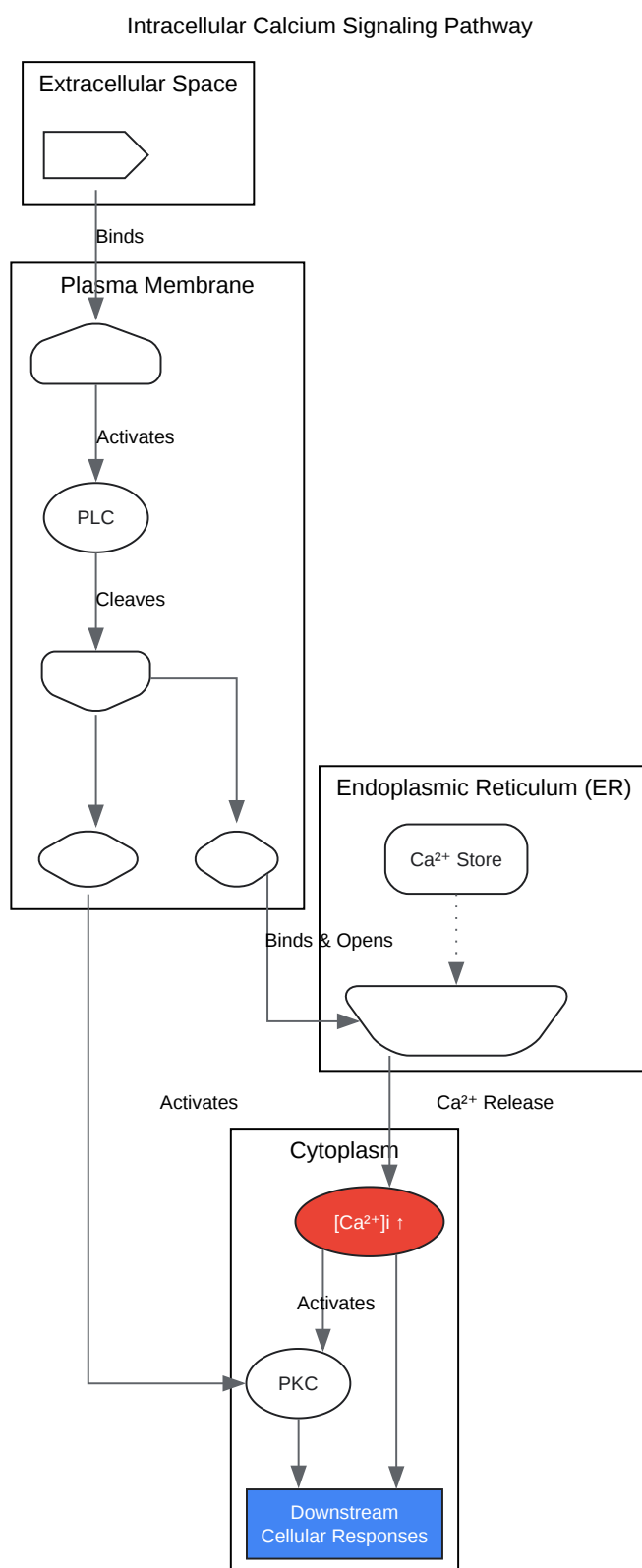
- Instrument Setup:
 - Excitation: Use a UV laser (e.g., 355 nm).[\[14\]](#)
 - Emission Detection: Use a bandpass filter suitable for Quin-2 emission, such as a 450/50 nm filter.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
 - Forward and Side Scatter (FSC/SSC): Set the FSC and SSC parameters to visualize the cell population of interest and to exclude debris.
 - Fluorescence Detector: Adjust the voltage of the fluorescence detector to place the baseline fluorescence of the unloaded cells within the first log decade of the histogram.
- Data Acquisition:
 - Equilibrate the stained cells at 37°C for at least 5 minutes before acquisition.
 - Acquire a baseline fluorescence for the resting cells for 30-60 seconds.
 - Pause the acquisition, add the agonist of interest, and immediately resume acquisition to record the calcium flux over time.

- For antagonist studies, pre-incubate the cells with the antagonist for the desired time before adding the agonist.
- At the end of the experiment, add a calcium ionophore like ionomycin to determine the maximal fluorescence signal (F_{max}).
- To determine the minimal fluorescence signal (F_{min}), a separate sample can be treated with a calcium chelator like EGTA.

IV. Data Analysis

- Gating Strategy:
 - Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to identify the cell population of interest and gate out debris.
 - Create a subsequent plot of FSC-Area vs. FSC-Height to gate on single cells and exclude doublets.
 - Apply this gate to a histogram or a dot plot of fluorescence intensity versus time.
- Kinetic Analysis:
 - The change in intracellular calcium is typically represented as a plot of fluorescence intensity over time.
 - The response to a stimulus can be quantified by parameters such as the peak fluorescence intensity, the time to peak, and the area under the curve.
 - For ratiometric analysis, the ratio of the fluorescence intensities at two different emission wavelengths is plotted against time.

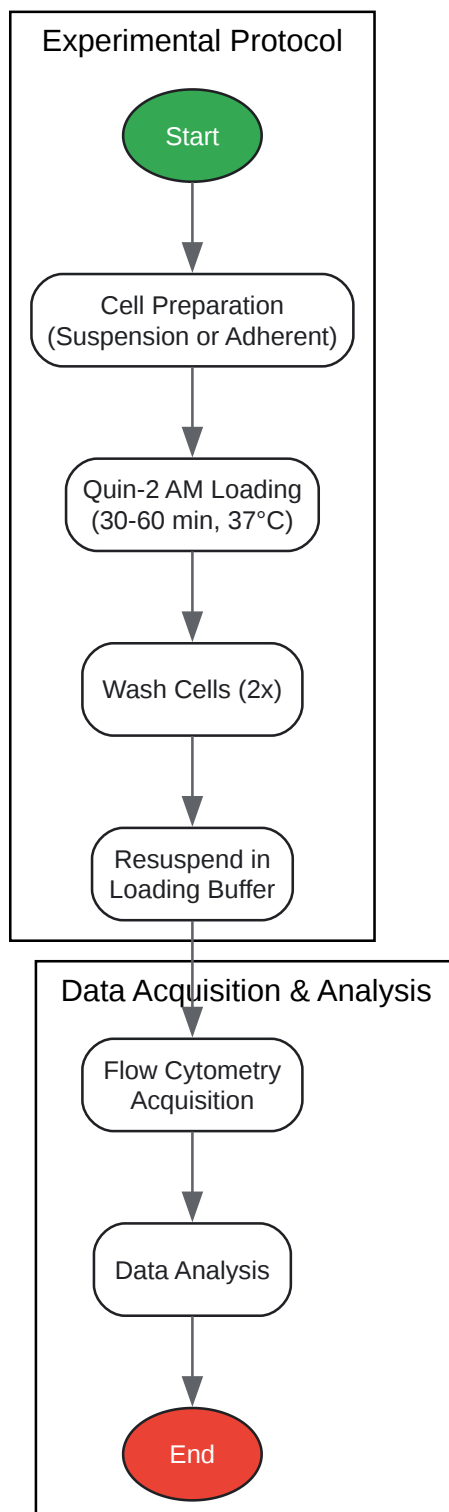
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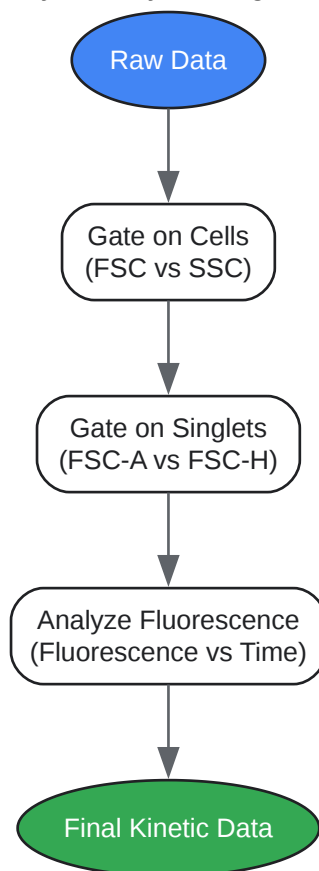
Caption: Intracellular calcium signaling pathway initiated by GPCR activation.

Quin-2 AM Experimental Workflow

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Caption: Experimental workflow for Quin-2 AM staining and flow cytometry.

Flow Cytometry Gating Strategy



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Caption: Gating strategy for Quin-2 AM flow cytometry data analysis.

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